Sotalol - 3930-20-9

Sotalol

Catalog Number: EVT-254644
CAS Number: 3930-20-9
Molecular Formula: C12H20N2O3S
Molecular Weight: 272.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sotalol is a synthetic compound classified as a β-adrenoceptor blocking agent with Class III antiarrhythmic properties. [] Its chemical name is N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]methanesulfonamide. []

In scientific research, Sotalol is primarily employed for its ability to influence cardiac electrophysiology and is used to study various aspects of cardiac arrhythmias. It exists as two enantiomers: d-Sotalol and l-Sotalol. [, ]

Future Directions
  • Personalized Medicine: Investigating genetic polymorphisms influencing Sotalol's pharmacokinetics and pharmacodynamics could lead to personalized treatment strategies and improved patient outcomes. [, ]

  • Drug Combinations: Exploring the potential synergy and safety of Sotalol in combination with other antiarrhythmic agents, particularly those targeting different ion channels, could enhance antiarrhythmic efficacy and potentially mitigate proarrhythmic risks. [, ]

  • Novel Therapeutic Targets: Identifying novel downstream targets of Sotalol's electrophysiological effects, such as its influence on intracellular signaling pathways or gene expression, could unveil new therapeutic avenues for managing arrhythmias. [, ]

  • Non-cardiac Applications: Further exploring the potential therapeutic benefits of Sotalol in non-cardiac conditions, such as its role in PTSD treatment as a peripheral β-adrenoceptor antagonist, could open new avenues for its clinical use. []

Synthesis Analysis

The synthesis of Sotalol typically involves several key steps, primarily starting from aniline. One common synthetic route includes:

  1. Protection of the Amino Group: The amino group of aniline is protected using a suitable protecting group.
  2. Nucleophilic Aromatic Substitution: The protected aniline reacts with methylsulfonyl chloride to form an intermediate.
  3. Formation of Sotalol: The intermediate undergoes further reactions with chloroacetyl chloride and isopropylamine, followed by reduction steps to yield Sotalol .

A more detailed method described in recent patents highlights a four-step process that includes:

  • Reaction of aniline with methylsulfonyl chloride.
  • Subsequent reaction with chloroacetyl chloride to form a key intermediate.
  • Reaction with sodium borohydride to reduce and finalize the synthesis .
Molecular Structure Analysis

Sotalol features a complex molecular structure characterized by:

  • A methanesulfonamide group attached to an aromatic ring.
  • A secondary amine linked to a hydroxyl and isopropyl group.

Structural Properties

  • Chirality: Sotalol exists as a racemic mixture consisting of two enantiomers, L-sotalol and D-sotalol, which exhibit different pharmacological properties. L-sotalol has beta-blocking activity, while D-sotalol does not but can still affect heart rate .

3D Structure

The three-dimensional conformation of Sotalol allows for its interaction with beta-adrenergic receptors and potassium channels, crucial for its mechanism of action.

Chemical Reactions Analysis

Sotalol participates in various chemical reactions, primarily involving:

  • Reduction Reactions: Converting intermediates into the final product using reducing agents like sodium borohydride.
  • Substitution Reactions: Involving nucleophilic attack on electrophilic centers in the synthesis process.

Key Reaction Parameters

  • Typical temperatures for reactions range from ambient to low temperatures (0°C).
  • Reaction times can vary from several hours to overnight depending on the specific step .
Mechanism of Action

Sotalol functions primarily as a potassium channel blocker, inhibiting rapid potassium channels, which prolongs the action potential duration and refractory period in cardiac tissues. This action is particularly effective at lower heart rates, making it useful in managing arrhythmias.

Pharmacodynamics

  • Beta-Adrenergic Blockade: At higher concentrations, L-sotalol also exhibits beta-blocking activity, which contributes to its antiarrhythmic effects by reducing heart rate and myocardial contractility.
  • The drug's mechanism results in an extended QT interval, which can lead to potential arrhythmias if not monitored properly .
Physical and Chemical Properties Analysis

Sotalol possesses several notable physical and chemical properties:

  • State: Solid
  • Melting Point: Approximately 206.75°C
  • Boiling Point: Approximately 443.3°C
  • Solubility: Soluble in water due to its polar sulfonamide group.

Absorption and Distribution

Sotalol has high bioavailability (90-100%) but can be affected by food intake, which may reduce absorption by about 18%. It has a volume of distribution ranging from 1.2 to 2.4 L/kg and is primarily excreted unchanged via urine .

Applications

Sotalol is widely used in clinical settings for:

  • Management of Arrhythmias: Effective for treating ventricular tachycardia and maintaining normal sinus rhythm in atrial fibrillation.
  • Research Applications: Investigated for its pharmacokinetic properties and interactions with various cardiac ion channels.

Analytical Techniques

Recent studies have employed techniques such as capillary electrophoresis for chiral separation of Sotalol enantiomers, demonstrating its importance in both clinical and research contexts .

Pharmacological Mechanisms of Sotalol in Cardiac Electrophysiology

Dual-Action Pharmacodynamics: β-Adrenergic Antagonism and Class III Antiarrhythmic Activity

Sotalol possesses a unique dual pharmacodynamic profile, combining non-selective β-adrenergic receptor blockade (Class II activity) with potent potassium channel inhibition (Class III activity). This dual action distinguishes it from pure β-blockers or pure Class III antiarrhythmics. At low doses (≥25 mg), sotalol primarily exerts β-blocking effects, reducing sinus node automaticity, slowing atrioventricular (AV) nodal conduction, and decreasing myocardial contractility via competitive inhibition of cardiac β1-adrenoceptors. This β-blockade counters adrenergically mediated arrhythmias and reduces ventricular rate during supraventricular tachycardias [1] [7].

At higher doses (≥80 mg), sotalol’s Class III antiarrhythmic effects become predominant. This activity manifests as prolongation of the action potential duration (APD) and extension of the effective refractory period (ERP) in atrial, ventricular, and nodal tissues. The combined effect disrupts re-entrant circuits by creating bidirectional conduction blocks. Crucially, sotalol lacks intrinsic sympathomimetic activity and membrane-stabilizing (local anesthetic) properties common to some other β-blockers [1] [3]. Its water solubility minimizes central nervous system penetration, reducing neurogenic side effects unrelated to its core electrophysiological actions [1] [5].

Table 1: Dose-Dependent Effects of Sotalol

Dose RangeDominant MechanismPrimary Electrophysiological Effects
Low (≥25 mg)β-Adrenergic Blockade (Class II)↓ Sinus rate, ↑ AV nodal refractoriness, ↓ Contractility
High (≥80 mg)K⁺ Channel Blockade (Class III)↑ APD, ↑ ERP (atria, ventricles, AV node), ↓ Re-entrant arrhythmias

Voltage-Gated Potassium Channel (Kv11.1/HERG) Inhibition Dynamics

Sotalol’s Class III activity is primarily mediated through selective blockade of the rapid delayed rectifier potassium current (IKr), encoded by the human Ether-à-go-go-Related Gene (HERG/KCNH2) and carried by the Kv11.1 potassium channel. Sotalol binds directly to the channel’s pore-forming domain during the open and inactivated states, preventing potassium efflux during phase 3 repolarization of the cardiac action potential [1] [3] [8]. This inhibition is voltage-dependent and time-independent, contrasting with sodium channel blockers exhibiting use-dependent blockade.

HERG channel blockade prolongs the cardiac action potential recovery time. In atrial and ventricular myocytes, Purkinje fibers, and nodal tissues, this translates into:

  • Increased action potential duration (APD)
  • Lengthened effective refractory period (ERP)
  • Reduced susceptibility to re-entrant excitation wavesThe potency of IKr blockade correlates linearly with sotalol plasma concentrations, as demonstrated by population pharmacokinetic-pharmacodynamic (PK/PD) modeling. A linear regression model (R²=0.27) quantitatively links plasma sotalol levels to QTc interval prolongation on the electrocardiogram [8].

Table 2: Sotalol's Interaction with Kv11.1 (HERG) Potassium Channels

ParameterEffect of SotalolFunctional Consequence
IKr Current AmplitudeConcentration-dependent ↓Delayed repolarization (Phase 3)
Action Potential Duration (APD)↑↑ (Atria, Ventricles, Purkinje)Prolonged refractory period
Channel State Binding PreferenceOpen/Inactivated StatesEnhanced efficacy during plateau phase
Effect on Accessory Pathway Conduction↓ Capacity (e.g., WPW syndrome)Reduced ventricular rate during AF

Reverse Use-Dependence in Action Potential Prolongation

A critical characteristic of sotalol’s Class III action is its reverse use-dependence. This phenomenon describes an inverse relationship between heart rate and the magnitude of APD/ERP prolongation. Sotalol exerts maximal potassium channel blocking effects and maximal APD prolongation at slower heart rates, while its efficacy diminishes at faster heart rates [1] [5] [8].

The molecular basis lies in the kinetics of HERG channel blockade. During bradycardia or long diastolic intervals:

  • More HERG channels recover from inactivation to the open state.
  • Sotalol binds more readily to these available channels.
  • Repolarization reserve is significantly reduced, markedly prolonging APD and the QT interval.Conversely, during tachycardia:
  • Reduced channel availability during shortened diastolic intervals limits sotalol binding.
  • Enhanced outward potassium currents partially compensate for IKr blockade.
  • The relative degree of APD prolongation is attenuated.

This reverse use-dependence carries significant clinical implications. It explains the heightened risk of proarrhythmia (like torsades de pointes) during bradycardia or pauses, while simultaneously limiting sotalol’s antiarrhythmic efficacy during rapid tachycardias [1] [8]. Unlike amiodarone, sotalol lacks additional sodium or calcium channel blocking effects that could mitigate this property.

Stereochemical Selectivity: Differential Effects of d- and l-Sotalol Isomers

Sotalol is administered clinically as a racemic mixture of its d- and l-stereoisomers. These enantiomers exhibit distinct pharmacological profiles due to their differential interactions with molecular targets:

  • l-Sotalol: Possesses potent non-selective β-adrenergic blocking activity (affinity for both β1 and β2 receptors). It contributes the majority of the β-blocking effect at therapeutic doses. At higher concentrations, it also exhibits significant IKr potassium channel blockade [5] [8] [10].
  • d-Sotalol: Lacks clinically relevant β-adrenoceptor affinity. It acts as a pure Class III antiarrhythmic via selective and potent IKr blockade [5] [10].

The differential activity has functional consequences:

  • Heart Rate Reduction: Primarily mediated by l-sotalol via β1-receptor blockade in the sinoatrial node.
  • APD/ERP Prolongation: Mediated by both isomers via IKr blockade, though d-sotalol contributes more purely to this effect at higher concentrations.
  • Inotropic Effects: The intrinsic negative inotropy from β-blockade (l-sotalol) is partially offset by a positive inotropic effect secondary to APD prolongation (both isomers allowing increased calcium influx during the plateau phase) [5].

Table 3: Pharmacological Properties of Sotalol Enantiomers

Propertyl-Sotalold-SotalolRacemic Sotalol (Clinical Formulation)
β-Adrenergic BlockadePotent (β1/β2)NegligibleModerate (Primarily from l-isomer)
IKr Blockade (Class III)PotentPotentPotent (Additive from both isomers)
Effect on Heart RateSignificant ↓Minimal ↓Significant ↓
Effect on APD/ERP↑↑↑↑↑↑↑
Clinical RelevanceDominates β-blocking effectsContributes "pure" Class III effectCombined Class II/III activity

The clinical racemic mixture leverages both mechanisms for broad-spectrum antiarrhythmic efficacy. However, studies using d-sotalol alone demonstrated that pure IKr blockade without β-blockade was associated with increased mortality in patients with structural heart disease, underscoring the protective role of the β-blocking component in the racemic formulation during long-term therapy [5] [8].

Table 4: Sotalol: Key Chemical and Pharmacological Identifiers

PropertyValue/Description
Chemical NameN-{4-[1-Hydroxy-2-(propan-2-ylamino)ethyl]phenyl}methane sulfonamide
SynonymsSotalol, Sotalol hydrochloride, Sotalex, Sotacor, Betapace, Sorine, Sotylize, MJ 1999
Chemical FormulaC12H20N2O3S
Molecular Weight272.364 g/mol
Vaughan-Williams ClassificationClass II (β-blocker) + Class III (K⁺ channel blocker)
Primary Molecular Targetsβ1-Adrenoceptor, β2-Adrenoceptor, Kv11.1 (HERG) potassium channel

Properties

CAS Number

3930-20-9

Product Name

Sotalol

IUPAC Name

N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide

Molecular Formula

C12H20N2O3S

Molecular Weight

272.37 g/mol

InChI

InChI=1S/C12H20N2O3S/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17/h4-7,9,12-15H,8H2,1-3H3

InChI Key

ZBMZVLHSJCTVON-UHFFFAOYSA-N

SMILES

CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O

Solubility

7.82e-01 g/L

Synonyms

Darob
MJ 1999
MJ-1999
MJ1999
Sotalol
Sotalol Hydrochloride
Sotalol Monohydrochloride

Canonical SMILES

CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.